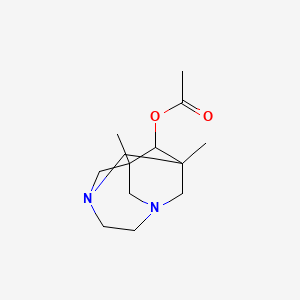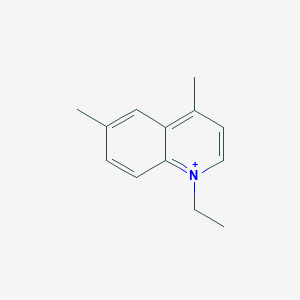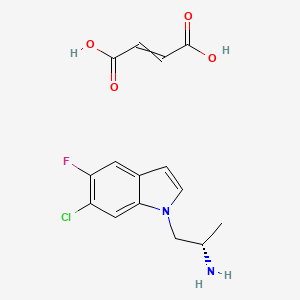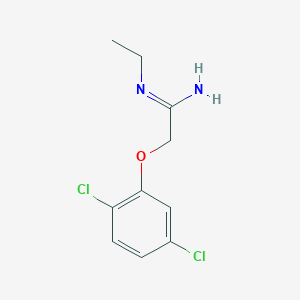
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazahomoadamantanes, which are characterized by their polycyclic cage-like structures. The presence of acetoxy and dimethyl groups in its structure contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane typically involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, followed by reduction and acetylation steps . The reaction proceeds under mild conditions and yields the desired product in high purity. The key steps include:
Condensation: 1-phenylsulfanylpropan-2-one reacts with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane in the presence of a suitable solvent like propan-2-ol.
Reduction: The resulting intermediate is reduced using reagents such as sodium tetrahydridoborate in acetic acid.
Acetylation: The final step involves acetylation of the reduced product to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazahomoadamantane derivatives.
科学的研究の応用
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the metabolism of epoxy fatty acids . This inhibition leads to increased levels of these fatty acids, which have vasodilatory, analgesic, and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
3,6-Diazahomoadamantane: A parent compound with similar structural features but lacking the acetoxy and dimethyl groups.
9-Cyano-3,6-diazahomoadamantane: Contains a cyano group instead of an acetoxy group, leading to different reactivity and applications.
9-Phenyl-3,6-diazahomoadamantane:
Uniqueness
9-Acetoxy-1,8-dimethyl-3,6-diazahomoadamantane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetoxy group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C13H22N2O2 |
|---|---|
分子量 |
238.33 g/mol |
IUPAC名 |
(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl) acetate |
InChI |
InChI=1S/C13H22N2O2/c1-10(16)17-11-12(2)6-14-4-5-15(7-12)9-13(11,3)8-14/h11H,4-9H2,1-3H3 |
InChIキー |
PVBYIXCJEQFXAS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C2(CN3CCN(C2)CC1(C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B15150687.png)

![[7-hydroxy-5-(hydroxymethyl)-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,4,7,8,8a-hexahydronaphthalen-4a-yl]methyl acetate](/img/structure/B15150699.png)


![4-({2,5-Dimethoxy-4-[(phenylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B15150730.png)
![3,4'-dimethylbiphenyl-4-yl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B15150736.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15150745.png)
![[(Trimethylammonio)methyl]ferrocene](/img/structure/B15150748.png)
![2-bromo-N-[2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15150754.png)
![5-(bromomethyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15150760.png)
![1-[1-(4-Fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]-3-methylpiperidine](/img/structure/B15150763.png)

![2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
